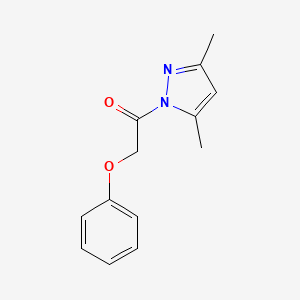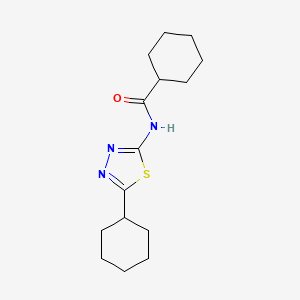![molecular formula C12H10F6O3 B5522223 4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5522223.png)
4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate is a useful research compound. Its molecular formula is C12H10F6O3 and its molecular weight is 316.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.05341315 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Research :
- The oxidative chemistry of natural antioxidants, like hydroxytyrosol, involves the formation of products similar in structure to 4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate. This suggests potential applications in studying the mechanisms of antioxidant action and oxidative pathways in natural compounds (Lucia et al., 2006).
Synthesis of Medical Intermediates :
- The compound has potential use in the synthesis of medical intermediates. For instance, the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, a key step in the synthesis of ACE inhibitors, employs similar compounds. This highlights the role of such chemicals in pharmaceutical synthesis (Liese et al., 2002).
Antifungal Applications :
- Derivatives with structures akin to this compound, particularly those containing 1,2,4-triazoles, have shown antifungal activities against yeasts and filamentous fungi, indicating its potential in developing antifungal agents (Eto et al., 2000).
Chemical Synthesis and Catalysis :
- The compound may be used in chemical syntheses and catalysis. For instance, the synthesis of 4-phenyl-2-butanone, which involves reactions with ethyl ethanate and ethyl acetoacetate, could potentially involve similar compounds (Jiangli Zhang, 2005).
Potential in Antidiabetic Drug Development :
- Compounds with related structures have been investigated for their antidiabetic properties, suggesting potential applications in the development of new antihyperglycemic agents (Kees et al., 1996).
Material Science Applications :
- In material science, similar compounds are used in the synthesis of 4-methyl coumarin, which has applications in the development of new materials (Mokhtary & Najafizadeh, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-methylphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3/c1-6-3-4-9(21-7(2)19)8(5-6)10(20,11(13,14)15)12(16,17)18/h3-5,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHCVNGAMHXFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)

![11-(1-azepanyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522152.png)
![3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5522154.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)
![4-[(hydroxyimino)methyl]phenyl benzoate](/img/structure/B5522164.png)
![2-{1-methyl-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinyl}ethanol](/img/structure/B5522182.png)
![methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5522187.png)

![4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5522190.png)
![2-methyl-4-(4-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5522200.png)
![3-({4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5522202.png)
![3-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522216.png)
![methyl 4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B5522237.png)
